

Unveiling Nigakinone: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakinone, a naturally occurring canthinone alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural sources of **Nigakinone**, presenting key data in a structured format for researchers, scientists, and professionals in drug development. The document details the primary plant sources, experimental protocols for its isolation, and comprehensive spectroscopic data for its characterization.

Discovery of Nigakinone

While the presence of canthinone alkaloids in Picrasma species has been known for some time, a pivotal study in 1992 by Liu et al. reported the isolation and detailed characterization of a new alkaloid, 4-hydroxy-5-methoxycanthin-6-one, from Picrasma quassioides.[1][2] This work also involved the revision of a previously reported structure, contributing significantly to the precise chemical understanding of this class of compounds. **Nigakinone** is chemically known as 4-methoxy-5-hydroxycanthin-6-one.

Natural Sources of Nigakinone

Nigakinone is primarily isolated from plants belonging to the Simaroubaceae family. The most prominent and well-documented source of this alkaloid is Picrasma quassioides (D.Don) Benn.,

a plant used in traditional medicine.[3][4][5][6][7][8][9] Various parts of the P. quassioides plant, including the stem, wood bark, and root bark, have been found to contain **Nigakinone**.[5][10] Other reported plant sources include Quassia amara and Picrasma excelsa.[11]

Quantitative Data

The yield of **Nigakinone** from its natural sources can vary depending on the plant part used, geographical location, and the extraction and purification methods employed. The following table summarizes key quantitative information for **Nigakinone**.

Parameter	Value	Reference
Molecular Formula	C15H10N2O3	[11]
Molecular Weight	266.25 g/mol	[11]

Spectroscopic Data for Structural Elucidation

The structural confirmation of **Nigakinone** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR spectral data for **Nigakinone**.

¹ H NMR	¹³ C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Data not yet available in a comprehensive table format in the search results.	Data not yet available in a comprehensive table format in the search results.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **Nigakinone**.

Technique	m/z	Reference
ESI-MS	[M+H]+: 267.0756	[11]

Experimental Protocols

The isolation of **Nigakinone** from its primary natural source, Picrasma quassioides, involves a multi-step process. The following is a generalized experimental protocol based on reported methodologies.

Plant Material Collection and Preparation

- Collect the stems, wood bark, or root bark of Picrasma guassioides.
- Air-dry the plant material at room temperature.
- Grind the dried plant material into a coarse powder to increase the surface area for extraction.

Extraction

- Macerate the powdered plant material with 95% ethanol or methanol at room temperature.
 This process is typically repeated multiple times to ensure the exhaustive extraction of alkaloids.
- Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of
increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds
based on their polarity. The alkaloid fraction is typically enriched in the chloroform or ethyl
acetate phase.

Chromatographic Purification

- Subject the enriched alkaloid fraction to column chromatography using silica gel as the stationary phase.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).
- Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions containing Nigakinone.
- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain pure Nigakinone.

Structural Identification

 Confirm the identity and purity of the isolated Nigakinone using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Nigakinone** from Picrasma quassioides.

Click to download full resolution via product page

General workflow for the isolation of **Nigakinone**.

This comprehensive guide serves as a foundational resource for researchers interested in the discovery, natural sourcing, and isolation of **Nigakinone**. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isolation of 4-Hydroxy-5-Methoxycanthin-6-One from Picrasma-Quassioides and Revision of a Previously Reported Structure - Kent Academic Repository [kar.kent.ac.uk]
- 2. preprints.org [preprints.org]
- 3. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Methoxy-5-hydroxycanthin-6-one | C15H10N2O3 | CID 5320161 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Nigakinone: A Technical Guide to its Discovery and Natural Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678869#discovery-and-natural-sources-of-nigakinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com